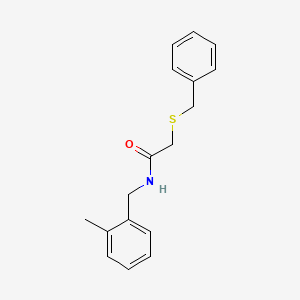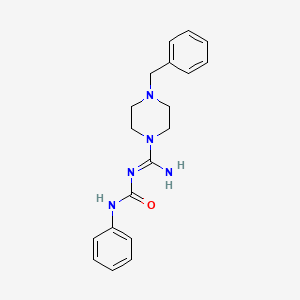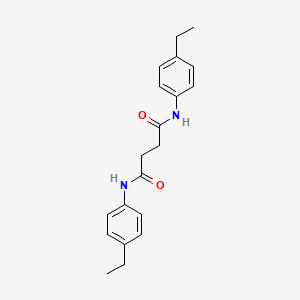
2-(benzylthio)-N-(2-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-N-(2-methylbenzyl)acetamide, also known as BTA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. BTA is a thioamide derivative that has been synthesized through multiple methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
2-(benzylthio)-N-(2-methylbenzyl)acetamide is believed to exert its antitumor effects through multiple mechanisms, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of protein-protein interactions. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been shown to bind to and inhibit the activity of proteins involved in cancer progression, such as heat shock protein 90 and c-Met kinase.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(2-methylbenzyl)acetamide has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as an antitumor agent. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been shown to be metabolized in the liver, with the major metabolites being N-desmethyl-2-(benzylthio)-N-(2-methylbenzyl)acetamide and N-oxide-2-(benzylthio)-N-(2-methylbenzyl)acetamide. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been found to be stable in plasma and has a half-life of approximately 2 hours in rats. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been shown to accumulate in tumor tissues, indicating its potential as a targeted therapy for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzylthio)-N-(2-methylbenzyl)acetamide has several advantages for lab experiments, including its low toxicity, stability in plasma, and accumulation in tumor tissues. However, 2-(benzylthio)-N-(2-methylbenzyl)acetamide has some limitations, including its low solubility in water and its potential to form aggregates in solution. Additionally, 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been found to exhibit low bioavailability, which may limit its effectiveness as an antitumor agent.
Direcciones Futuras
There are several future directions for the study of 2-(benzylthio)-N-(2-methylbenzyl)acetamide, including the development of more efficient synthesis methods, the optimization of 2-(benzylthio)-N-(2-methylbenzyl)acetamide's antitumor activity through structural modifications, and the investigation of 2-(benzylthio)-N-(2-methylbenzyl)acetamide's potential as a modulator of protein-protein interactions in other diseases, such as neurodegenerative disorders. Additionally, the use of 2-(benzylthio)-N-(2-methylbenzyl)acetamide as a ligand in the synthesis of metal-organic frameworks and as a precursor for the synthesis of thioamide-containing polymers may lead to the development of new materials with unique properties and applications.
Métodos De Síntesis
2-(benzylthio)-N-(2-methylbenzyl)acetamide can be synthesized through various methods, including the reaction of 2-methylbenzylamine with benzyl isothiocyanate in the presence of a base, such as triethylamine or sodium hydroxide. Another method involves the reaction of 2-methylbenzylamine with benzyl chloride, followed by the reaction with potassium thiocyanate in the presence of a base. The synthesized 2-(benzylthio)-N-(2-methylbenzyl)acetamide can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-(2-methylbenzyl)acetamide has been studied for its potential applications in medicinal chemistry, including its use as an antitumor agent and as a modulator of protein-protein interactions. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, 2-(benzylthio)-N-(2-methylbenzyl)acetamide has been found to bind to and inhibit the activity of proteins involved in cancer progression, such as heat shock protein 90 and c-Met kinase. 2-(benzylthio)-N-(2-methylbenzyl)acetamide has also been studied for its potential applications in materials science, including its use as a ligand in the synthesis of metal-organic frameworks and as a precursor for the synthesis of thioamide-containing polymers.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-5-6-10-16(14)11-18-17(19)13-20-12-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYWNERTSYDXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-[(2-methylphenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)



![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)

![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)

![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)

![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)